molecular formula C9H6ClNO2 B1396589 Methyl 2-chloro-4-cyanobenzoate CAS No. 98592-34-8

Methyl 2-chloro-4-cyanobenzoate

Cat. No. B1396589
CAS RN: 98592-34-8
M. Wt: 195.6 g/mol
InChI Key: GLZBUNHGODEJPT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-cyanobenzoate is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-4-cyanobenzoate consists of a benzene ring substituted with a chlorine atom, a cyano group, and a methyl ester group . The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 .

Scientific Research Applications

  • Nanoparticle Systems for Fungicide Delivery : Carbendazim and tebuconazole, related to Methyl 2-chloro-4-cyanobenzoate, have been used in solid lipid nanoparticles and polymeric nanocapsules for agricultural applications. These systems offer advantages like improved delivery to the site of action, reduced environmental toxicity, and enhanced stability of the fungicides (Campos et al., 2015).

  • Structural and Theoretical Analysis : The study of Methyl 4-hydroxybenzoate, a compound similar to Methyl 2-chloro-4-cyanobenzoate, involved single-crystal X-ray structure determination and Hirshfeld surface analysis. This study is crucial for understanding the pharmaceutical activity of such molecules (Sharfalddin et al., 2020).

  • Chemical Synthesis : Research has explored various synthetic routes and reactions involving similar compounds, such as the oxidative dearomatization of phenols and anilines, highlighting the importance of these compounds in synthetic chemistry (Quideau et al., 2005).

  • Palladium-catalysed Carbonylation : Studies involving palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives, which are structurally related to Methyl 2-chloro-4-cyanobenzoate, have been significant in the formation of various compounds, showing the versatility of these reactions in organic synthesis (Ács et al., 2006).

  • Phototransformation Studies : The study of the phototransformation of 4-chloro-2-methylphenol, a compound related to Methyl 2-chloro-4-cyanobenzoate, in different water conditions, provided insights into environmental photodegradation processes. This is crucial for understanding the environmental fate of such compounds (Vialaton et al., 1998).

  • Synthesis of Novel Compounds : Innovative synthesis methods have been developed for compounds like 4H-1,4-Benzoxazines using Methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, demonstrating the potential for creating new molecules and exploring their properties (Kudo et al., 1996).

Safety And Hazards

Methyl 2-chloro-4-cyanobenzoate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-chloro-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZBUNHGODEJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707089
Record name Methyl 2-chloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-cyanobenzoate

CAS RN

98592-34-8
Record name Methyl 2-chloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-benzoic acid methyl ester (25 g, 72.7 mmol) was dissolved in 10% aqueous H2SO4 (150 mL) and the solution was cooled to 0° C. A solution of NaNO2 (11.15 g, 16.88 mmol) in water (50 mL) was added dropwise maintaining the temperature between 0-5° C. The mixture was stirred for 10 min., excess nitrous acid was neutralized using a saturated aqueous NaHCO3 solution. The resulting mixture was then added to a precooled (0-5° C.) suspension of CuCN (13.87 g, 155 mmol) and KCN (10.07 g, 155 mmol) in water (200 mL). It was stirred for 10 min., then allowed to attain room temperature. It was stirred for 0.5 h and finally heated on a steam bath for 0.5 h. Excess saturated FeCl3 solution was then added to the reaction mixture.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
13.87 g
Type
reactant
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Name
Quantity
10.07 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The product from Example 143 Part A (1.0 g, 4.0 mmol), Zn(CN)2 (0.52 g, 4.8 mmol), Pd(PPh3)4 (0.23 g, 0.2 mmol) were added together with 9 mL of DMF. The mixture was degassed and then heated at 90° C. for 6 h. Water and EtOAc were added to the reaction mixture. It was filtered to remove inorganic solids. The layers were separated and the EtOAc layer was washed with water and brine. It was dried over MgSO4, concentrated, and purified by flash chromatography (silica, EtOAc/hexane) to give 0.28 g of the desired product. MS: 196.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of triphenylphosphine polymer bound (239 mg, 0.72 mmol) and palladium(II) acetate (75 mg, 0.33 mmol) was prepared in DMF (12 mL) under nitrogen atmosphere and stirred at RT for 2 hours. Zinc cyanide (561 mg, 4.77 mmol) and methyl 4-bromo-2-chlorobenzoate (1.19 g, 4.77 mmol) were added and the resulting mixture was heated under microwave irradiation at 140° C. for 50 minutes. The reaction mixture was filtered and the resin was washed with Et2O (3×10 mL). The combined organic layers were washed with water (3×5 mL) and brine (10 mL), dried (MgSO4) and concentrated under vacuum to give the title compound as a white powder. 1H NMR (DMSO-d6, 300 MHz) δ 8.23 (m, 1H), 7.96 (m, 2H), 3.90 (s, 3H). HPLC (Method A) Rt 3.39 min (Purity: 97.6%).
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0 (± 1) mol
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reactant
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Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Three
Quantity
1.19 g
Type
reactant
Reaction Step Four
Quantity
561 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Frantz, J Rodrigo, L Boudier… - Journal of medicinal …, 2010 - ACS Publications
Very few nonpeptide oxytocin agonists have currently been reported, and none of them seem suitable for the in vivo investigation of the oxytocin mediated functions. In an attempt to …
Number of citations: 31 pubs.acs.org

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